molecular formula C18H19N3O2 B3857173 N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide

N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide

Cat. No. B3857173
M. Wt: 309.4 g/mol
InChI Key: VBSSYWFMNGSDAZ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. Compound 1 has been synthesized using a novel method and has shown promising results in several scientific studies.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1 is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1 has also been shown to induce apoptosis in cancer cells and to inhibit the activity of several enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of inflammation. N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1 has also been shown to improve cognitive function and to reduce the formation of amyloid plaques in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1 has several advantages for lab experiments, including its low toxicity, its high solubility, and its ability to cross the blood-brain barrier. However, N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1 has some limitations, including its poor stability in aqueous solutions and its limited availability.

Future Directions

There are several future directions for the research on N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1, including the optimization of the synthesis method to increase the yield and purity of the compound, the investigation of the mechanism of action, and the development of more potent analogs. Additionally, further research is needed to determine the safety and efficacy of N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1 in human clinical trials. Finally, the potential applications of N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1 in other scientific research fields, such as infectious diseases and metabolic disorders, should be explored.

Scientific Research Applications

N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1 has shown potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1 has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1 has been shown to protect neurons from oxidative stress and to improve cognitive function. In inflammation, N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide 1 has been shown to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models.

properties

IUPAC Name

N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-14(16-10-6-3-7-11-16)20-21-18(23)13-19-17(22)12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,19,22)(H,21,23)/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSSYWFMNGSDAZ-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC(=O)CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)CC1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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